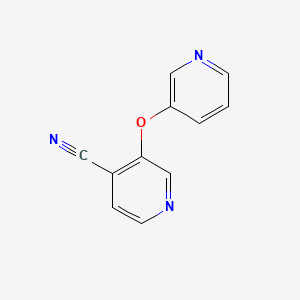

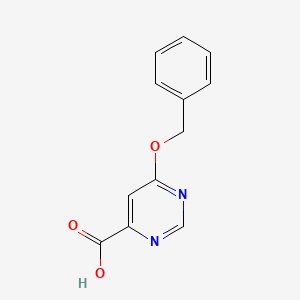

![molecular formula C14H15NOS2 B6424103 N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide CAS No. 2034330-82-8](/img/structure/B6424103.png)

N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wirkmechanismus

N-TCTC has a unique chemical structure that is composed of a thiophene-based core, a cyclopentyl ring, and a carboxamide group. This structure allows N-TCTC to interact with various biological molecules, such as proteins and enzymes, in a specific manner. The thiophene-based core of N-TCTC is capable of forming a hydrogen bond with proteins, while the cyclopentyl ring is capable of forming hydrophobic interactions. The carboxamide group of N-TCTC is capable of forming a hydrogen bond with the active site of enzymes. These interactions allow N-TCTC to bind to proteins and enzymes and modulate their activity.

Biochemical and Physiological Effects

N-TCTC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to bind to proteins involved in signal transduction pathways and modulate their activity. Furthermore, N-TCTC has been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.

Vorteile Und Einschränkungen Für Laborexperimente

N-TCTC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction can be performed under mild conditions. It is also relatively stable and can be stored for long periods of time. Furthermore, N-TCTC has a wide range of applications, from coordination chemistry to medicinal chemistry.

However, there are also some limitations to using N-TCTC in laboratory experiments. It is a relatively expensive compound, and the synthesis of N-TCTC can be time-consuming. Furthermore, N-TCTC is a relatively large molecule, which can make it difficult to work with in certain applications.

Zukünftige Richtungen

N-TCTC has a wide range of potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. In the field of synthetic organic chemistry, N-TCTC could be used as a building block for the synthesis of various complex molecules. In the field of medicinal chemistry, N-TCTC could be used as a scaffold for the synthesis of drug molecules. In the field of materials science, N-TCTC could be used as a semiconductor material for organic electronic devices such as OLEDs. Additionally, N-TCTC could be used in the development of new therapeutic agents for the treatment of various diseases.

Synthesemethoden

N-TCTC can be synthesized through a variety of methods. The most commonly used method is the reaction of 1-(thiophen-2-yl)cyclopentanone and thiourea in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields N-TCTC and an inorganic salt byproduct. Other methods of synthesis include the reaction of 1-(thiophen-2-yl)cyclopentanone and thiourea in the presence of a Lewis acid such as aluminum chloride, or the reaction of 1-(thiophen-2-yl)cyclopentanone and thiourea in the presence of an organometallic catalyst such as palladium or rhodium.

Wissenschaftliche Forschungsanwendungen

N-TCTC has a wide range of scientific applications. It is used as a ligand in coordination chemistry, as a building block for organic synthesis, and as a precursor for various polymers and polythiophene derivatives. It is also used in medicinal chemistry as a scaffold for the synthesis of various drug molecules. Furthermore, N-TCTC is used in materials science as a semiconductor material for organic electronic devices such as organic light-emitting diodes (OLEDs).

Eigenschaften

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c16-13(11-5-9-17-10-11)15-14(6-1-2-7-14)12-4-3-8-18-12/h3-5,8-10H,1-2,6-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAVGMIFBKNUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B6424037.png)

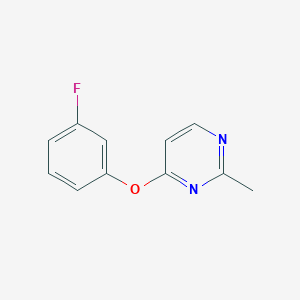

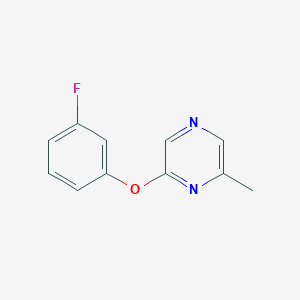

![3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine](/img/structure/B6424053.png)

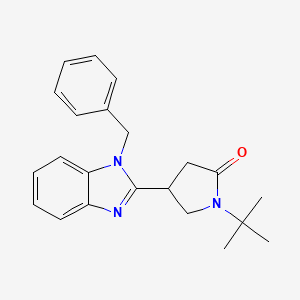

![tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B6424068.png)

![tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate](/img/structure/B6424081.png)

![1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride](/img/structure/B6424083.png)

![2-bromo-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)benzamide](/img/structure/B6424118.png)

![2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide](/img/structure/B6424119.png)

![N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B6424121.png)